2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID
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Overview
Description
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID is a complex organic compound with a unique structure that includes a bromine atom, a cyano group, and a methoxymethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the acetic acid moiety through a coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted pyridine derivatives .
Scientific Research Applications
2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and cyano groups are likely to play a key role in these interactions, potentially through the formation of hydrogen bonds or other non-covalent interactions. The exact pathways involved would depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine derivatives with bromine, cyano, and methoxymethyl groups. Examples include:
- 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ETHANOL
- 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}PROPIONIC ACID .
Uniqueness
What sets 2-{[5-BROMO-3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]OXY}ACETIC ACID apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in various scientific research applications .
Properties
IUPAC Name |
2-[5-bromo-3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c1-6-10(12)8(4-17-2)7(3-13)11(14-6)18-5-9(15)16/h4-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVUKKYCFGHFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)OCC(=O)O)C#N)COC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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